molecular formula C23H19N3O2 B3131540 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile CAS No. 355411-88-0

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B3131540
CAS No.: 355411-88-0
M. Wt: 369.4 g/mol
InChI Key: VPKGFJRKUYPVQW-UHFFFAOYSA-N
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Description

2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a chromene derivative characterized by a 4H-chromene core substituted with a 3-(benzyloxy)phenyl group at position 4, amino groups at positions 2 and 7, and a nitrile group at position 2. Chromene derivatives are renowned for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFJRKUYPVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of approximately 284.32 g/mol. The compound features a chromene backbone with amino and carbonitrile functional groups that are crucial for its biological activity.

Research indicates that compounds within the chromene family exhibit various biological activities, including:

  • Antidiabetic Activity : Some derivatives have been shown to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, related compounds demonstrated over 80% inhibition of DPP-4 activity at doses comparable to established antidiabetic drugs like omarigliptin .
  • Induction of Apoptosis : Certain substituted chromenes have been identified as activators of caspases, which play a critical role in programmed cell death. This property suggests potential applications in cancer therapy .

Biological Activity Data

The following table summarizes various biological activities associated with similar chromene derivatives:

Activity Compound IC50 (nM) Notes
DPP-4 Inhibition2-Phenyl Chromene Derivative2.0Effective in improving glucose tolerance .
Apoptosis InductionSubstituted ChromenesN/AActivates caspases leading to cell death .
AntimicrobialVarious Chromene DerivativesN/AExhibited notable antimicrobial properties .

Case Studies and Research Findings

  • Antidiabetic Properties : A study focusing on the design of chromene derivatives found that specific modifications could enhance DPP-4 inhibition significantly, indicating a promising pathway for developing new antidiabetic agents .
  • Cancer Treatment Potential : Research on substituted chromenes has shown their ability to induce apoptosis in cancer cells, suggesting a therapeutic role in oncology. In vitro studies have demonstrated that these compounds can effectively trigger cell death pathways .
  • Antimicrobial Activity : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Chromene Derivatives

Substituent Effects on Molecular Properties

Table 1: Structural Comparison of Key Chromene Derivatives
Compound Name Substituents (Position) Key Functional Groups Biological Activity
2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile 3-(Benzyloxy)phenyl (C4), NH₂ (C2, C7) Amino, Nitrile, Benzyloxy ether Not explicitly reported
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl (C4), NH₂ (C2) Methoxy, Amino, Ketone, Nitrile Anticancer (referenced)
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 4-Fluorophenyl (C4), NH₂ (C2), OMe (C6) Fluoro, Methoxy, Amino, Nitrile Antimicrobial, Antitumor
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile 4-Chlorophenyl (C4), NH₂ (C2) Chloro, Amino, Nitrile Not explicitly reported
  • Electronic and Steric Effects: The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy () or halogen groups (). This may enhance membrane permeability but reduce solubility in polar solvents. Dual amino groups at C2 and C7 (vs.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Monoclinic P21/c a=12.6336, b=11.9333, c=12.0471, β=113.581 [8]
Target Compound (hypothetical based on analogs) Likely monoclinic or triclinic - Predicted larger cell due to benzyloxy bulk -
  • The benzyloxy group in the target compound is expected to influence crystal packing via π-π stacking and van der Waals interactions, differing from the hydrogen-bond-dominated packing in fluorophenyl or methoxy-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
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2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

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